Precursor to Potent Thromboxane A2 Synthetase Inhibitors
Derivatives of 4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid have been identified as potent inhibitors of thromboxane A2 synthetase, a key enzyme in platelet aggregation and vasoconstriction. A specific derivative, 2-(1-imidazolylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-6-carboxylic acid hydrochloride (compound 28), demonstrated an IC50 of 106 nM [1]. In comparison, a structurally similar derivative with a double bond in the saturated ring (compound 35E) showed significantly reduced potency with an IC50 of 680 nM [2].
| Evidence Dimension | Thromboxane A2 synthetase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 106 nM (for derivative 28) |
| Comparator Or Baseline | 680 nM (for derivative 35E) |
| Quantified Difference | Derivative 28 is approximately 6.4-fold more potent. |
| Conditions | In vitro enzyme inhibition assay using human thromboxane-A synthase. |
Why This Matters
The specific saturation state of the tetrahydrobenzo[b]thiophene ring in this scaffold is critical for achieving high potency against thromboxane A2 synthetase, with the fully saturated 2-carboxylic acid derivative being the optimal precursor.
- [1] BindingDB. BDBM7962: Thromboxane-A synthase inhibitor. IC50 = 106 nM. Retrieved from http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50001788 View Source
- [2] BindingDB. BDBM10036: Tetrahydrobenzo[b]thiophene 35E. IC50 = 680 nM. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=10036 View Source
